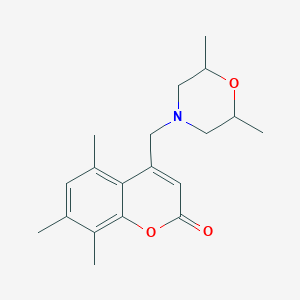

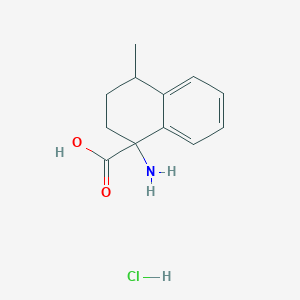

O-(2-Chlorobenzyl)hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Photooxidation Studies

Hydroxylamine and its derivatives, including O-(2-Chlorobenzyl)hydroxylamine, have been studied for their role in photooxidation processes. For instance, research has shown that hydroxylamine can act as a competitive inhibitor in photosystem II-mediated H2O oxidation, indicating its potential relevance in understanding and manipulating photosynthetic processes (Radmer & Ollinger, 1982).

2. Active Site Modification in Enzymes

Studies have also explored the use of hydroxylamine derivatives in modifying enzyme active sites. For example, O-(2,4-Dinitrophenyl)hydroxylamine has been used to modify D-amino acid oxidase, leading to specific incorporation of an amine group into a nucleophilic residue at the enzyme's active site (D’Silva, Williams, & Massey, 1986).

3. Application in Organic Synthesis

Hydroxylamine derivatives are useful in organic synthesis. For instance, hydroxylamine-O-sulfonic acid has been employed as an efficient nucleophilic amination reagent for various chlorinated aromatic compounds. This has led to the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Sączewski, Gdaniec, Bednarski, & Makowska, 2011).

4. Inhibitory Action in Photosynthesis

Hydroxylamine has been found to inhibit certain aspects of the photosynthetic process. For example, it can disrupt electron flow to the photosystem II reaction center, P680, indicating its potential as a tool for studying electron transport mechanisms in photosynthesis (Ghanotakis & Babcock, 1983).

5. Reactivity with Reactive Oxygen Species

Further research has evaluated the reactivity of hydroxylamine with reactive oxygen species, such as HO2/O2- radicals. This reactivity is significant for understanding its behavior in various biological and environmental systems (Bielski, Arudi, Cabelli, & Bors, 1984).

6. Astrochemistry and Pre-Biotic Chemistry

Hydroxylamine is also of interest in astrochemistry, particularly as a precursor for complex pre-biotic species in space. Studies in this area have explored its formation through surface hydrogenation processes under interstellar conditions (Fedoseev et al., 2012).

特性

IUPAC Name |

O-[(2-chlorophenyl)methyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWMBNQCKBRAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Chlorobenzyl)hydroxylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![1-(4-Acetylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774223.png)

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2774224.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)

![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)

![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)